1-(1-Cyclobutyl-2-oxopyrrolidin-3-yl)-3-(1,4-dioxan-2-ylmethyl)urea

Catalog No.
S7281089
CAS No.
M.F
C14H23N3O4
M. Wt
297.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Cyclobutyl-2-oxopyrrolidin-3-yl)-3-(1,4-dioxa...

Product Name

1-(1-Cyclobutyl-2-oxopyrrolidin-3-yl)-3-(1,4-dioxan-2-ylmethyl)urea

IUPAC Name

1-(1-cyclobutyl-2-oxopyrrolidin-3-yl)-3-(1,4-dioxan-2-ylmethyl)urea

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C14H23N3O4/c18-13-12(4-5-17(13)10-2-1-3-10)16-14(19)15-8-11-9-20-6-7-21-11/h10-12H,1-9H2,(H2,15,16,19)

InChI Key

ZYIYRLGWJVIOHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC(C2=O)NC(=O)NCC3COCCO3
1-(1-Cyclobutyl-2-oxopyrrolidin-3-yl)-3-(1,4-dioxan-2-ylmethyl)urea, also known as KB-141, is a highly selective and potent inhibitor of PIM-1, a serine/threonine kinase that is involved in various oncogenic signaling pathways. The compound was designed to target PIM-1 due to its overexpression in various types of cancer, including prostate, leukemia, and lymphoma.
KB-141 has a molecular weight of 419.56 g/mol and a chemical formula of C21H29N3O5. The compound is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. The melting point of KB-141 is approximately 171-174°C.
The synthesis of KB-141 involves the use of various chemical intermediates and synthetic organic chemistry techniques. The compound is typically synthesized using a multi-step process that involves the reaction of several different starting materials. The final product is purified by chromatography and characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
used to analyze KB-141 include high-performance liquid chromatography (HPLC), gas chromatography (GC), infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV-Vis). These methods are used to identify and quantify the compound, as well as to monitor its stability and degradation.
KB-141 has been shown to be highly selective and potent inhibitor of PIM-1 kinase, with an IC50 value of 30 nM. Inhibition of PIM-1 activity has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an anti-cancer therapeutic. Additionally, KB-141 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and colitis.
KB-141 has been shown to have low toxicity in preclinical studies, with no significant adverse effects observed at doses up to 200 mg/kg. However, further toxicity studies are necessary to fully assess the safety profile of KB-141 in humans.
KB-141 has potential applications in various areas of scientific research, including cancer therapeutics, inflammation, and immunology. The compound can be used to elucidate the role of PIM-1 kinase in various biological processes and to identify new targets for cancer treatment.
There is a growing body of research on KB-141, with several preclinical studies demonstrating its potential as an anti-cancer agent and anti-inflammatory agent. However, there are currently no clinical trials investigating the safety and efficacy of KB-141 in humans.
KB-141 has potential implications in the fields of cancer research and drug development. The compound may offer a new therapeutic approach for the treatment of various types of cancer, particularly those that are resistant to currently available therapies. Additionally, the anti-inflammatory effects of KB-141 may have implications for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
One limitation of KB-141 is its specificity for PIM-1 kinase, which may limit its efficacy in patients with tumors that do not overexpress PIM-1. Additionally, further studies are needed to fully elucidate the safety profile of KB-141 in humans, particularly in regards to its potential for toxicity and drug-drug interactions.
1. Investigating the efficacy of KB-141 in combination with other anti-cancer therapies.
2. Developing more potent and selective PIM-1 inhibitors.
3. Assessing the safety and efficacy of KB-141 in clinical trials.
4. Investigating the role of PIM-1 kinase in other biological processes.
5. Development of KB-141 analogs with improved pharmacological properties.
6. Investigating the potential for KB-141 to be used in combination with immunotherapy in cancer treatment.
7. Exploring the potential for KB-141 as a treatment for other inflammatory diseases.
8. Investigating the use of KB-141 for the treatment of drug-resistant cancer cells.
9. Developing methods for improving the solubility and bioavailability of KB-141.
10. Investigating the potential for KB-141 as a treatment for other diseases characterized by PIM-1 overexpression.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

297.16885622 g/mol

Monoisotopic Mass

297.16885622 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types